molecular formula C25H20Br3N3O9 B11542421 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11542421
M. Wt: 746.2 g/mol
InChI Key: SHDLZMRLVGHZLQ-VPUKRXIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features multiple functional groups, including bromine, nitro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of bromine atoms to the aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Nitration: Introduction of the nitro group using a mixture of concentrated nitric and sulfuric acids.

    Acylation: Formation of the acetyl group through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydrazone Formation: Reaction of the acylated product with hydrazine to form the hydrazone derivative.

    Esterification: Final esterification step to introduce the trimethoxybenzoate moiety using trimethoxybenzoic acid and a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The bromine atoms can be replaced by hydrogen through catalytic hydrogenation.

    Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-[(E)-{2-[(2-chloro-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate
  • 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-aminophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

Uniqueness

2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate is unique due to the combination of bromine, nitro, and methoxy groups, which confer specific chemical reactivity and potential biological activity. The presence of these groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H20Br3N3O9

Molecular Weight

746.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H20Br3N3O9/c1-36-20-7-13(8-21(37-2)24(20)38-3)25(33)40-23-14(6-15(26)9-18(23)28)11-29-30-22(32)12-39-19-5-4-16(31(34)35)10-17(19)27/h4-11H,12H2,1-3H3,(H,30,32)/b29-11+

InChI Key

SHDLZMRLVGHZLQ-VPUKRXIYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.